molecular formula C26H19N3O6 B2731465 methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate CAS No. 877656-53-6

methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate

Cat. No.: B2731465
CAS No.: 877656-53-6
M. Wt: 469.453
InChI Key: QKUJDYXMOBRKEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate typically involves multi-step organic reactions. Common synthetic routes include:

  • Starting with commercially available benzofuro[3,2-d]pyrimidine derivatives.

  • Functionalizing the 2-position with acetyl groups through acetylation reactions under acidic or basic conditions.

  • Amidation reactions to introduce the benzoate moiety using reagents like acetic anhydride or benzoyl chloride.

Industrial Production Methods

Industrial production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling reaction temperatures, using catalysts, and employing purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate can undergo various chemical reactions, such as:

  • Oxidation: It can be oxidized to introduce additional functional groups or alter existing ones.

  • Reduction: Reductive conditions can lead to the conversion of ketone groups into alcohols.

  • Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or nitrogen atoms in the pyrimidine ring.

Common Reagents and Conditions

  • Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Utilizing reagents like halogens (chlorine, bromine) or organometallic compounds.

Major Products Formed

Depending on the reaction, the major products can include:

  • Modified benzofuro[3,2-d]pyrimidine derivatives with additional functional groups.

  • Derivatives with altered electronic properties and biological activities.

Scientific Research Applications

Methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate has several applications in scientific research:

  • Chemistry: As a building block in organic synthesis for the creation of more complex molecules.

  • Biology: Studying its interaction with biological macromolecules like proteins and DNA.

  • Medicine: Exploring its potential as a lead compound in drug discovery for treating diseases such as cancer or infections.

  • Industry: Utilizing its properties in the development of new materials or catalysts.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Molecular Targets: It may interact with enzymes, receptors, or ion channels, affecting their function.

  • Pathways Involved: It can modulate cellular pathways involved in cell proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Uniqueness

Methyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate stands out due to its unique benzofuro[3,2-d]pyrimidine core, which imparts distinct chemical properties and biological activities.

Similar Compounds

  • Benzofuran derivatives: Similar core structure but differing in the pyrimidine ring substitution.

  • Pyrimidine derivatives: Lacking the benzofuran ring but maintaining similar amide functionalities.

Properties

CAS No.

877656-53-6

Molecular Formula

C26H19N3O6

Molecular Weight

469.453

IUPAC Name

methyl 4-[[2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetyl]amino]benzoate

InChI

InChI=1S/C26H19N3O6/c1-34-25(32)16-11-13-17(14-12-16)27-21(30)15-28-22-19-9-5-6-10-20(19)35-23(22)24(31)29(26(28)33)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,27,30)

InChI Key

QKUJDYXMOBRKEV-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.